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  • Product: 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
  • CAS: 91225-42-2

Core Science & Biosynthesis

Foundational

6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine chemical structure and physicochemical properties

Title: Comprehensive Technical Guide on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine: Structural Dynamics, Physicochemical Profiling, and Applications in Kinase Inhibitor Discovery Executive Summary The compound 6-bromo-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine: Structural Dynamics, Physicochemical Profiling, and Applications in Kinase Inhibitor Discovery

Executive Summary

The compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) is a highly specialized, bicyclic heteroaromatic scaffold extensively utilized in modern medicinal chemistry[1][2]. Characterized by an electron-deficient pyrazine ring fused to an electron-rich imidazole ring, this molecule serves as a critical advanced intermediate. Its primary utility lies in the strategic placement of the 6-bromo substituent, which acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its specific role in developing dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) inhibitors[2].

Chemical Identity & Structural Topology

The imidazo[4,5-b]pyrazine core is a bioisostere of purine, making it an excellent candidate for ATP-competitive kinase inhibition.

  • Annular Tautomerism: Like many fused imidazoles, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine exhibits annular tautomerism in solution, rapidly interconverting between the 1H and 3H tautomers. This dynamic proton exchange must be accounted for during structure-based drug design, as the tautomeric state dictates the hydrogen bond donor/acceptor topology within a kinase active site.

  • Synthetic Versatility: The bromine atom at the C6 position is highly activated toward oxidative addition by palladium catalysts due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This allows for rapid scaffold elaboration via Suzuki-Miyaura or Buchwald-Hartwig couplings[2].

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting solubility and reactivity during synthesis. The high planarity and intermolecular hydrogen bonding (N1-H N) lead to strong crystal lattice energy, rendering the compound as a tan to off-white solid with limited aqueous solubility, but excellent solubility in polar aprotic solvents like DMSO and DMF[2].

PropertyValue
Chemical Name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
CAS Registry Number 91225-42-2[1]
Molecular Formula C6H5BrN4[3]
Molecular Weight 213.04 g/mol
Monoisotopic Mass 211.97 g/mol
Topological Polar Surface Area (TPSA) ~54.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0
Appearance Tan solid[2]

Synthetic Methodology & Reaction Causality

The synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine typically proceeds via the condensation of 5-bromopyrazine-2,3-diamine with an orthoester.

Causality of Reagent Selection: Triethyl orthoacetate is preferred over acetyl chloride. Acetyl chloride often leads to uncontrolled di-acylation of the diamine, complicating cyclization. Triethyl orthoacetate selectively forms an imidate intermediate with one amine, perfectly positioning it for intramolecular nucleophilic attack by the adjacent amine. The addition of catalytic acetic acid protonates the orthoester, lowering the activation energy for this transformation.

Self-Validating Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask, suspend 5-bromopyrazine-2,3-diamine (1.0 eq) in neat triethyl orthoacetate (3.0 to 5.0 eq). Add glacial acetic acid (0.1 eq) as an acid catalyst.

  • Condensation & Cyclization: Heat the reaction mixture to reflux (100–120 °C) under a nitrogen atmosphere for 3–4 hours.

    • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine starting material will stain strongly with ninhydrin. As cyclization occurs, the product spot (which lacks primary amines) will not stain with ninhydrin and will migrate to a higher Rf​ value due to the loss of polar −NH2​ groups.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess orthoacetate and the ethanol byproduct. Dilute the crude residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ .

    • Causality: The NaHCO3​ wash neutralizes the acetic acid catalyst, ensuring the imidazopyrazine remains in its neutral, organic-soluble free-base form.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via flash column chromatography (typically eluting with 10-15% MeOH in DCM) to yield the product as a tan solid[2].

SynthesisWorkflow SM 5-Bromopyrazine-2,3-diamine (Starting Material) Condensation Step 1: Condensation (100-120°C, 2-4 hours) SM->Condensation Reagent Triethyl orthoacetate / AcOH (Methyl source & Catalyst) Reagent->Condensation Cyclization Step 2: Intramolecular Cyclization (-EtOH, -H2O) Condensation->Cyclization Workup Step 3: Aqueous Workup & Neutralization (NaHCO3) Cyclization->Workup Purification Step 4: Flash Chromatography (15% MeOH in DCM) Workup->Purification Product 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyrazine (Tan Solid) Purification->Product

Fig 1. Self-validating synthetic workflow for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

Analytical Characterization

To ensure the structural integrity of the synthesized batch, the following analytical validations are standard:

  • 1 H NMR (DMSO- d6​ ): The spectrum is self-validating. The disappearance of the two broad −NH2​ singlets of the starting material is replaced by a single, highly broadened imidazole N−H proton at δ 12.8–13.2 ppm[2]. The isolated pyrazine proton at C5 appears as a sharp singlet around δ 8.3–8.6 ppm, highly deshielded by the adjacent nitrogens and bromine. The newly formed methyl group appears as a sharp singlet at δ 2.53 ppm[2].

  • ESI-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 213.0 and 215.0 [M+H]+ , confirming the incorporation of a single bromine atom ( 79Br and 81Br ).

Pharmacological Applications: DYRK/CLK Kinase Inhibition

6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is prominently featured in the patent literature as a core building block for inhibitors targeting DYRK1A and CLK kinases[2].

Mechanistic Causality: DYRK and CLK kinases are primary regulators of the spliceosome. They phosphorylate Serine/Arginine-rich (SR) proteins, which dictate alternative mRNA splicing. Dysregulation of this pathway is heavily implicated in tauopathies (like Alzheimer's disease) and various oncological states. By utilizing the 6-bromo position to couple aryl or heteroaryl groups (e.g., via reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine), researchers generate extended planar molecules that effectively mimic ATP. These derivatives bind competitively in the kinase hinge region, inhibiting SR protein phosphorylation and normalizing mRNA splicing[2].

SignalingPathway Inhibitor Imidazo[4,5-b]pyrazine Derivatives Kinases DYRK1A / CLK Kinases Inhibitor->Kinases Inhibits SRProteins SR Proteins (e.g., SRSF1) Kinases->SRProteins Phosphorylates Spliceosome Spliceosome Assembly SRProteins->Spliceosome Activates Splicing Alternative mRNA Splicing Spliceosome->Splicing Regulates Disease Pathological States (Cancer / Tauopathy) Splicing->Disease Drives

Fig 2. DYRK/CLK kinase inhibition pathway via imidazo[4,5-b]pyrazine derivatives.

Handling, Safety, and Storage Protocols

According to standardized safety data[1], the compound requires rigorous laboratory handling:

  • GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • PPE & Engineering Controls: Must be handled inside a certified chemical fume hood using nitrile gloves and safety goggles[1].

  • Storage: To prevent oxidative degradation of the electron-rich imidazole moiety, store refrigerated (2–8 °C) in a tightly closed container, ideally backfilled with argon or nitrogen[1].

  • Decomposition Hazards: In the event of a fire, thermal decomposition emits highly toxic carbon monoxide, nitrogen oxides ( NOx​ ), and corrosive hydrogen bromide ( HBr ) gas[1].

References

  • Google Patents. "Small molecule inhibitors of dyrk/clk and uses thereof." US Patent 20220041590A1, 2022.

Sources

Exploratory

Mechanism of Action of 6-Bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Kinase Inhibition: A Structural and Methodological Guide

Executive Summary In modern targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly specialized, bifunctional building block that serves as the structural foundation for numerous ATP-competitive kinase inhibitors[1].

While the imidazo[4,5-b]pyrazine core itself acts as a potent purine isostere capable of anchoring into the kinase hinge region[2], the specific substitutions—the 2-methyl group and the 6-bromo halogen—are what elevate this molecule from a simple binder to a precision instrument in drug design. As an application scientist overseeing hit-to-lead optimization, I rely on this compound not just for its baseline affinity, but for its predictable synthetic malleability. This whitepaper deconstructs the structural biology of this scaffold, details its mechanism of action within the kinase active site, and provides self-validating experimental protocols for its application in drug discovery.

Structural Biology & Pharmacophore Mechanics

To understand the mechanism of action of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, we must dissect its architecture into three functional domains: the bicyclic core, the C2-methyl group, and the C6-bromo vector.

The Imidazo[4,5-b]pyrazine Core: A Purine Isostere

Kinases catalyze the transfer of the terminal phosphate of ATP to a substrate. To inhibit this, small molecules must outcompete ATP for the active site. The imidazo[4,5-b]pyrazine scaffold is a bioisostere of the 9H-purine ring of ATP[2]. The nitrogen atoms within the imidazole and pyrazine rings act as a highly efficient hydrogen-bond donor/acceptor system. Specifically, the N1/N3 atoms of the imidazole ring and the N4/N7 atoms of the pyrazine ring engage the backbone amides of the kinase hinge region, establishing the primary thermodynamic driver for binding[1].

The 2-Methyl Substitution: Conformational Locking

The addition of a methyl group at the C2 position serves a critical dual function:

  • Steric Restriction: It restricts the rotational degrees of freedom of the core scaffold, reducing the entropic penalty upon binding to the kinase.

  • Hydrophobic Anchoring: The methyl group projects into a small, conserved hydrophobic pocket adjacent to the hinge region. This precise geometric fit enhances binding affinity and prevents the scaffold from sliding within the ATP pocket.

The 6-Bromo Vector: Bypassing the Gatekeeper

The true utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine lies in the C6 position. While the bromine atom can participate in weak halogen bonding, its primary role is acting as an electrophilic synthetic handle. In the 3D space of the kinase active site, the C6 position points directly past the "gatekeeper" residue and into the deep hydrophobic pocket (Pocket II)[3]. By utilizing the 6-bromo intermediate, medicinal chemists can rapidly append diverse aryl or heteroaryl groups via cross-coupling to achieve exquisite kinase selectivity (e.g., targeting c-Met, DYRK1A, or CLK1)[4].

G cluster_0 Kinase Active Site Hinge Hinge Region (Hydrogen Bonding) Gatekeeper Gatekeeper Residue (Steric Boundary) Hydrophobic Hydrophobic Pocket II (Affinity/Selectivity) Scaffold Imidazo[4,5-b]pyrazine Core (Purine Isostere) Scaffold->Hinge N-H / N lone pairs Substituent 6-Position Substitution (via 6-Bromo precursor) Scaffold->Substituent Substituent->Gatekeeper Bypasses Substituent->Hydrophobic Occupies

Fig 1: Binding mechanism of the imidazo[4,5-b]pyrazine scaffold within the kinase active site.

Quantitative Data: Kinase Inhibition Profiles

The functionalization of the 6-bromo position yields highly potent inhibitors across multiple kinase families. The table below summarizes the target engagement data for derivatives synthesized directly from the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine precursor.

Derivative ClassTarget KinaseIC50 Range (nM)Binding ModeReference
6-Aryl-imidazo[4,5-b]pyrazines c-Met0.2 - 5.0ATP-competitive (DFG-in)
6-Benzyl-imidazo[4,5-b]pyrazines NTRK (TRKA/B/C)0.22 - 7.68ATP-competitive
6-Substituted-2-methyl variants DYRK1A / CLK1< 10.0ATP-competitive[[4]]()

Experimental Workflows & Self-Validating Protocols

In drug development, a single data point is a liability; a self-validating loop of orthogonal assays is a necessity. Below are the standard operating procedures I employ to transform the 6-bromo intermediate into a validated lead compound.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling

To explore the hydrophobic pocket behind the gatekeeper residue, the 6-bromo group is replaced with functionalized aryl groups[4].

  • Preparation: In a microwave-safe vial, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq) with the desired boronic acid/ester (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) and an aqueous solution of Na2CO3 (3.0 eq). Suspend in a degassed mixture of 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

  • Causality Check: Why use Na2CO3 and Pd(PPh3)4? The imidazopyrazine core is sensitive to strong bases and nucleophiles. A mild base like Na2CO3 prevents degradation of the core, while the tetrakis palladium catalyst ensures efficient oxidative addition into the relatively electron-rich pyrazine C-Br bond without requiring harsh heating[4].

Protocol B: Orthogonal Kinase Profiling (TR-FRET)

To validate the biochemical IC50 of the newly synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

  • Incubation: Incubate the target kinase (e.g., DYRK1A) with a fluorescently labeled tracer (ATP-competitive probe) and a europium-labeled anti-tag antibody in a 384-well plate.

  • Compound Addition: Add the derivatized imidazo[4,5-b]pyrazine compound in a 10-point dose-response titration.

  • Readout: Excite the plate at 340 nm. Wait for a 50 µs delay, then read emission at 615 nm (Europium) and 665 nm (Tracer).

  • Causality Check: Why TR-FRET over standard colorimetric assays? Heterocyclic compounds often exhibit auto-fluorescence. The 50 µs time delay before reading the emission eliminates short-lived background fluorescence from the test compounds, ensuring that the calculated IC50 is a true reflection of binding affinity rather than optical interference.

Protocol C: X-Ray Crystallographic Validation

Biochemical affinity must be structurally verified to ensure the compound is binding as designed.

  • Co-crystallization: Incubate the purified kinase domain with a 5-fold molar excess of the inhibitor. Set up hanging-drop vapor diffusion plates at 4°C and 20°C.

  • Diffraction: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure using molecular replacement and refine the electron density map.

  • Causality Check: Why is this step mandatory? Validating the electron density map around the C2-methyl and the new C6-substituent ensures the compound has not forced the kinase into an artefactual conformation. It confirms whether the C6-vector successfully bypassed the gatekeeper residue as predicted by the in silico models[3].

Workflow Step1 Synthesis of 6-Bromo-2-methyl- 1H-imidazo[4,5-b]pyrazine Step2 Palladium-Catalyzed Cross-Coupling (Suzuki/Stille) Step1->Step2 Step3 Biochemical Kinase Profiling (TR-FRET / Radiometric) Step2->Step3 Step3->Step2 SAR Feedback Loop Step4 X-Ray Crystallography (Target Engagement) Step3->Step4 Step5 Cellular Assays & In Vivo Efficacy Step4->Step5

Fig 2: Iterative hit-to-lead optimization workflow utilizing the 6-bromo intermediate.

Conclusion

The compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a masterclass in rational drug design. By combining a thermodynamically stable purine isostere (the core), a conformationally restricting anchor (the 2-methyl group), and a highly reactive synthetic vector (the 6-bromo group), it provides medicinal chemists with a reliable starting point for kinase inhibition. When coupled with rigorous, self-validating experimental workflows like TR-FRET and X-ray crystallography, this intermediate dramatically accelerates the hit-to-lead optimization phase in the pursuit of novel therapeutics.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof Source: Google Patents URL
  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Solubility profile of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in Organic Solvents Authored by: A Senior Application Scientist Foreword: Charting the Physicochemical Landscape of a No...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Physicochemical Landscape of a Novel Heterocycle

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to elucidating the solubility profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, a heterocyclic compound of interest. Given the limited publicly available data on this specific molecule, this document serves as both a repository of foundational knowledge and a practical guide for researchers to systematically determine its solubility in a range of organic solvents. Our approach is rooted in established principles of physical chemistry and validated analytical methodologies, ensuring a robust and reproducible characterization of this promising compound.

Compound Profile: 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine

6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a substituted imidazopyrazine. The imidazo[4,5-b]pyrazine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The introduction of a bromine atom and a methyl group is anticipated to modulate its physicochemical properties, including solubility.

Physicochemical Properties (Predicted and Inferred):

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C7H6BrN3Based on chemical name
Molecular Weight 212.05 g/mol Calculated from molecular formula[1]
Appearance Likely a solid at room temperatureInferred from similar heterocyclic compounds[1]
Melting Point 278-295 °CBased on the related compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine[1]
pKa Not availableTo be determined experimentally
LogP Not availableTo be determined experimentally

Note: The melting point is for a related pyridine analog and should be experimentally verified for the pyrazine compound.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[2] For a crystalline solid like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, the dissolution process can be envisioned as a two-step process: the energy required to break the crystal lattice and the energy released upon solvation of the molecule by the solvent.

This equilibrium is influenced by several factors:

  • Physicochemical Properties of the Solute: Molecular size, shape, pKa, and the ability to form hydrogen bonds.

  • Physicochemical Properties of the Solvent: Polarity, hydrogen bonding capacity, and dielectric constant.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.

  • Pressure: For solid-liquid systems, the effect of pressure is generally negligible.

A fundamental understanding of these principles is crucial for the rational selection of solvents and the interpretation of experimental solubility data.[3]

Experimental Design for Comprehensive Solubility Profiling

A systematic approach to determining the solubility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine involves a multi-stage process, from solvent selection to data analysis.

Solvent Selection: A Rationale-Driven Approach

The choice of organic solvents should span a range of polarities and chemical functionalities to mimic various processing and formulation conditions.

Table of Recommended Solvents:

Solvent ClassSolventPolarity IndexRationale
Protic Methanol5.1Hydrogen bond donor/acceptor, polar
Ethanol4.3Hydrogen bond donor/acceptor, less polar than methanol
Isopropanol3.9Secondary alcohol, lower polarity
Aprotic Polar Acetonitrile5.8Dipolar aprotic, common in HPLC
Acetone5.1Ketone, good solvating power
Dimethyl Sulfoxide (DMSO)7.2Highly polar, often used for initial stock solutions
N,N-Dimethylformamide (DMF)6.4High boiling point, good for less soluble compounds
Aprotic Non-Polar Dichloromethane (DCM)3.1Chlorinated solvent, good for extraction
Ethyl Acetate4.4Ester, moderate polarity
Toluene2.4Aromatic, non-polar
Heptane0.1Aliphatic, very non-polar
Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_slurry Create Slurry prep_solvent->prep_slurry equilibration Incubate at Controlled Temperature with Agitation prep_slurry->equilibration sampling Sample Supernatant equilibration->sampling filtration Filter (e.g., 0.22 µm PTFE) sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze by HPLC dilution->analysis quantification Quantify Concentration analysis->quantification solubility_calc Calculate Solubility (mg/mL) quantification->solubility_calc

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocols

Safety Precautions
  • Always handle 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5]

  • Consult the Safety Data Sheet (SDS) for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and each solvent before use. While a specific SDS for the target compound is not available, related compounds show warnings for skin and eye irritation, and acute toxicity.[6][7]

Equilibrium Solubility Determination by the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility.

Materials:

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Syringes and 0.22 µm syringe filters (ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine to a pre-weighed 2 mL glass vial. An amount that ensures a solid phase remains at equilibrium is crucial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker-incubator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.[2]

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for heterocyclic compounds.

Example HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan (e.g., 254 nm)

  • Column Temperature: 30 °C

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Data Analysis and Presentation

The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The results should be presented in a clear and concise tabular format.

Table for Solubility Data of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine at 25 °C:

SolventSolubility (mg/mL)Solubility (mol/L)Classification
MethanolExperimental ValueCalculated Valuee.g., Sparingly soluble
EthanolExperimental ValueCalculated Valuee.g., Slightly soluble
AcetonitrileExperimental ValueCalculated Valuee.g., Soluble
............

Classification based on USP solubility definitions.

Advanced Characterization and Considerations

  • Temperature Effects: To build a more comprehensive profile, solubility experiments should be repeated at different temperatures (e.g., 5 °C, 37 °C). This allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of solution.[8]

  • Polymorphism: The solid-state form of the compound can significantly impact solubility.[2] It is recommended to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to check for any polymorphic transformations.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described provides thermodynamic solubility. For early-stage discovery, higher-throughput methods for determining kinetic solubility might be employed.[2]

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of the solubility profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in organic solvents. By adhering to the principles of experimental design, employing validated analytical methods, and carefully considering the underlying physical chemistry, researchers can generate high-quality, reliable data. This information is invaluable for guiding downstream activities in the drug development process, including formulation design, process chemistry, and toxicological studies. The protocols and methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for the physicochemical characterization of this and other novel chemical entities.

References

  • NextSDS. (n.d.). 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyrazine.
  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • Physical Chemistry Research. (2023, November 19).
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine.
  • (n.d.).
  • (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyrazine - Hazard.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • Fisher Scientific. (2009, February 9).
  • Fisher Scientific. (n.d.).
  • NextSDS. (n.d.). 6-bromo-2-chloro-1H-imidazo[4,5-b]pyrazine.
  • PubChemLite. (n.d.). 6-bromo-2-methyl-1h-imidazo[4,5-b]pyridine.
  • PMC. (n.d.). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H).
  • NIH. (n.d.). Pyrazine | C4H4N2 | CID 9261 - PubChem.
  • TSI Journals. (2018, July 16).
  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).

Sources

Foundational

Engineering the Imidazo[4,5-b]pyrazine Scaffold: Electronic Tuning, Steric Control, and Synthetic Methodologies

Executive Summary The imidazo[4,5-b]pyrazine heterocyclic scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science[1]. As an isostere of the 9H-purine ring system, it o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyrazine heterocyclic scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science[1]. As an isostere of the 9H-purine ring system, it offers a highly tunable platform for drug discovery, particularly in the development of kinase inhibitors and mitochondrial uncouplers[2]. Beyond biological applications, the unique electronic deficiency of the pyrazine ring, combined with precise steric manipulation, has rendered this scaffold invaluable in the design of phosphorescent transition-metal complexes for organic light-emitting diodes (OLEDs)[3]. This technical guide dissects the structure-property relationships of imidazo[4,5-b]pyrazines, provides quantitative biological data, and outlines self-validating synthetic protocols for their construction.

Electronic and Steric Properties: The Foundation of Reactivity

The chemical behavior and application potential of imidazo[4,5-b]pyrazines are fundamentally dictated by the interplay between the electron-deficient pyrazine core and the steric bulk of its substituents.

Electronic Deficiency and Reactivity

The pyrazine moiety contains two electronegative nitrogen atoms that exert a strong inductive and mesomeric electron-withdrawing effect[4]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the bicyclic system. In the context of transition-metal catalysis, this electron deficiency is highly advantageous. During palladium-catalyzed amidation reactions, pyrazine substrates exhibit markedly faster oxidative addition rates compared to their pyridine analogs, allowing for milder reaction conditions and higher yields[4].

In photophysical applications, the electronic nature of the imidazo[4,5-b]pyrazine ring is exploited to tune metal-to-ligand charge transfer (MLCT) transitions. When coordinated to Iridium(III) to form carbene complexes, the electron-withdrawing core stabilizes the excited state, which is critical for achieving high-energy blue emission[5].

Steric Encumbrance and Regiocontrol

Steric tuning is primarily achieved via substitution at the N1 or N3 positions of the imidazole ring. The choice of substituent dictates both synthetic regioselectivity and the functional performance of the final molecule.

  • Material Science: The introduction of bulky groups, such as 2,6-dimethylphenyl, creates significant steric encumbrance. This bulk prevents electronic delocalization between the substituent and the carbene core, slightly reducing the bandgap to achieve genuine blue emission. Furthermore, it suppresses detrimental dopant-host interactions in OLED matrices, preventing aggregation-induced quenching[3].

  • Medicinal Chemistry: In drug design, steric bulk at the N1 position controls the spatial orientation of the scaffold within the ATP-binding pockets of kinases. This precise steric fit is responsible for the high target selectivity observed in novel anticancer agents[6].

Caption: Impact of electronic and steric properties on medicinal and material science applications.

Medicinal Chemistry and Biological Applications

Due to its structural resemblance to purines, the 2-phenyl-1H-imidazo[4,5-b]pyrazine scaffold has been extensively optimized for oncology and metabolic targets[2][6].

Kinase Inhibition in Oncology

Aberrant kinase signaling is a primary driver of tumor proliferation. Imidazo[4,5-b]pyrazine derivatives have demonstrated profound efficacy in inhibiting several critical oncogenic pathways:

  • c-Met Inhibition: Overactivation of the c-Met pathway leads to aggressive metastasis. Optimized derivatives act as potent ATP-competitive inhibitors of c-Met, demonstrating nanomolar efficacy in both enzymatic and cellular assays[6].

  • Aurora Kinases: Essential for regulating mitosis, Aurora kinases (A, B, and C) are frequently overexpressed in malignancies. Dual FLT3/Aurora kinase inhibitors based on this scaffold disrupt mitotic spindle formation, leading to cancer cell apoptosis[6].

  • NTRK Inhibition: Neurotrophic tyrosine receptor kinase (NTRK) fusions are critical oncogenic drivers. Imidazo[4,5-b]pyrazines exhibit sub-nanomolar potency against TRK isoforms A, B, and C[6].

Mitochondrial Uncoupling

Beyond oncology, modifying the scaffold via the conversion of oxadiazolo[3,4-b]pyrazines yields potent mitochondrial uncouplers. These compounds increase cellular oxygen consumption rates by dissipating the proton gradient across the inner mitochondrial membrane, presenting a novel therapeutic avenue for metabolic disorders[2].

Quantitative Biological Activity Data

The following table summarizes the binding affinities and inhibitory concentrations of key imidazo[4,5-b]pyrazine derivatives across various biological targets[6].

TargetCompound Type / DerivativeIC₅₀ / K_d ValuePrimary Biological Effect
c-Met Compound 1D-2Enzymatic: 1.45 nMCellular: 24.7 nMSuppresses tumor development and metastasis
Aurora-A Dual FLT3/Aurora InhibitorK_d: 7.5 nMDisrupts mitosis in cancer cells
Aurora-B Dual FLT3/Aurora InhibitorK_d: 48 nMDisrupts mitosis in cancer cells
NTRK (TrkA/B/C) Imidazo[4,5-b]pyrazine seriesIC₅₀: 0.22 nM – 7.68 nMInhibits oncogenic driver fusions

Synthetic Methodologies and Experimental Protocols

The construction of the imidazo[4,5-b]pyrazine core requires precise control over regioselectivity. Below are two self-validating, step-by-step protocols detailing the most robust methods for synthesizing these scaffolds.

Protocol 1: Palladium-Catalyzed Amidation and In Situ Cyclization

This method addresses the historical challenge of achieving regioselective substitution at the N1 position[4]. Causality & Logic: The success of this single-vessel reaction relies on the catalyst-ligand system. The bulky ligand Me₄tBu-XPhos creates a sterically crowded environment around the Palladium center, which accelerates the reductive elimination step and forces regioselectivity. The electron-deficient pyrazine ring facilitates rapid oxidative addition. tert-Butanol is utilized as the solvent because its steric bulk prevents it from acting as a competing nucleophile, while its high boiling point supports the thermal requirements for in situ dehydration and cyclization[4].

Step-by-Step Workflow:

  • Preparation: To an oven-dried reaction vessel, add the 2-chloro-3-amino-pyrazine precursor (1.0 equiv.), the desired primary amide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and Me₄tBu-XPhos (0.12 equiv.)[7].

  • Atmosphere Control: Evacuate and backfill the vessel with argon three times. Self-Validation: This step is critical; oxygen or moisture will irreversibly oxidize the Pd(0) catalyst, leading to complete reaction failure[7].

  • Solvent & Base Addition: Add anhydrous tert-butanol followed by potassium phosphate (K₃PO₄, 2.5 equiv.)[7].

  • Reaction: Seal the vessel and heat the mixture to reflux with vigorous stirring[7].

  • Monitoring & Workup: Monitor the reaction progress via LC-MS. Upon full consumption of the starting material, cool to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer[7].

  • Purification: Purify the concentrated organic crude via silica gel column chromatography to isolate the N1-substituted imidazo[4,5-b]pyrazine[7].

Protocol 2: Fe-Mediated Reductive Cyclization

This protocol is highly effective for synthesizing 2-trifluoromethyl-imidazo[4,5-b]pyrazines from oxadiazolo[3,4-b]pyrazine precursors[2][7]. Causality & Logic: Iron powder acts as a mild, chemoselective reducing agent that cleaves the oxadiazole ring to generate a highly reactive 1,2-diaminopyrazine intermediate in situ. Yb(OTf)₃ is employed as a hard Lewis acid to activate the carbonyl carbon of the electrophile (e.g., ethyl trifluoroacetate), ensuring that the subsequent cyclization outpaces any potential decomposition or side reactions of the transient diamine[2].

Step-by-Step Workflow:

  • Preparation: To a heavy-walled reaction tube, add the [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine starting material (1.0 equiv., 0.1 mmol), iron powder (10 equiv.), and Yb(OTf)₃ (0.1 equiv.)[7].

  • Reagent Addition: Add acetic acid (0.2 M), which serves as both the solvent and a proton source for the reduction, followed by ethyl trifluoroacetate (10 equiv.) as the electrophile[7].

  • Reaction: Seal the tube securely and heat the heterogeneous mixture to 95 °C for 4 hours[7].

  • Monitoring & Workup: Monitor via TLC. Once complete, cool the vessel to room temperature[7].

  • Filtration: Filter the crude mixture through a tightly packed pad of celite to remove the unreacted iron powder and insoluble iron salts. Wash the filter cake thoroughly with ethyl acetate[7].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 2-trifluoromethyl-imidazo[4,5-b]pyrazine[7].

Caption: Synthetic pathways for imidazo[4,5-b]pyrazine via Pd-catalysis and Fe-mediated reduction.

Conclusion

The imidazo[4,5-b]pyrazine scaffold is a masterpiece of heterocyclic chemistry, where subtle alterations in electronic and steric properties yield vastly different functional outcomes. Whether optimizing the spatial geometry for kinase ATP-binding pockets or tuning the MLCT bandgap for blue-emitting OLEDs, a deep mechanistic understanding of its synthesis—such as Pd-catalyzed amidation and Fe-mediated reductive cyclization—is essential for modern researchers and drug development professionals.

References

  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives - Benchchem - 7

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal - 4

  • The Biological Frontier of 2-Phenyl-1h-imidazo[4,5-b]pyrazine: A Technical Review of Its Diverse Activities - Benchchem - 6

  • CAS 273-94-9: 2H-imidazo[4,5-b]pyrazine - CymitQuimica -1

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC - 2

  • Regioselective Syntheses of Imidazo[4,5-b]pyrazin-2-ylidene-Based Chelates and Blue Emissive Iridium(III) Phosphors for Solution-Processed OLEDs - ACS Publications - 5

  • Peripheral engineering of Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes - RSC Publishing - 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Application Note: Step-by-Step Synthesis Route for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Executive Summary & Scientific Rationale The imidazo[4,5-b]pyrazine scaffold is a highly privileged pharmacophore in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Route for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyrazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core motif in the design of kinase inhibitors (e.g., DYRK/CLK inhibitors)[1] and allosteric modulators (e.g., SHP2 inhibitors)[2]. The introduction of a bromine atom at the C6 position provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid diversification of the core structure.

This application note details a robust, scalable, and high-yielding protocol for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) starting from commercially available 5-bromopyrazine-2,3-diamine.

Mechanistic Causality: The synthesis relies on the dehydrative condensation of an ortho-diamine with an orthoester. While traditional methods often employ acetic anhydride or acetyl chloride[3], these reagents can lead to over-acylation (di-acylated intermediates) that require harsh basic hydrolysis to drive ring closure. By utilizing triethyl orthoacetate (TEOA) under mildly acidic conditions, the reaction proceeds cleanly via a transient orthoamide intermediate. This intermediate undergoes rapid intramolecular cyclization and elimination of ethanol to furnish the thermodynamically stable fused imidazole ring, minimizing side products and simplifying downstream purification.

SynthesisWorkflow SM 5-bromopyrazine-2,3-diamine (1.0 eq) Condensation Condensation TEOA (3.0 eq), AcOH 100 °C SM->Condensation Intermediate Orthoamide Intermediate (Transient) Condensation->Intermediate Cyclization Intramolecular Cyclization (- 3 EtOH) Intermediate->Cyclization Product 6-bromo-2-methyl-1H- imidazo[4,5-b]pyrazine Cyclization->Product

Mechanistic workflow for synthesizing 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

Materials and Reagents

To ensure reproducibility, verify the purity of the starting materials prior to use.

Table 1: Reagent Quantities and Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromopyrazine-2,3-diamine 189.011.05.00 g (26.4 mmol)Starting Material
Triethyl orthoacetate (TEOA) 162.233.014.5 mL (79.2 mmol)Reactant / Carbon source
Glacial Acetic Acid 60.050.20.30 mL (5.2 mmol)Acid Catalyst
Toluene 92.14N/A50 mLSolvent
Ethyl Acetate / Hexanes N/AN/AAs neededExtraction & Purification

Step-by-Step Experimental Protocol

Note: Conduct all operations in a well-ventilated fume hood. 5-bromopyrazine-2,3-diamine is a known skin and eye irritant.

Phase 1: Reaction Setup

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrazine-2,3-diamine (5.00 g, 26.4 mmol).

  • Suspend the diamine in anhydrous toluene (50 mL). Expert Insight: Toluene is chosen as the solvent because its boiling point (110 °C) allows for optimal heating, while enabling the azeotropic removal of the ethanol byproduct to drive the equilibrium toward the cyclized product.

  • Add triethyl orthoacetate (14.5 mL, 79.2 mmol) followed by glacial acetic acid (0.30 mL, 5.2 mmol) via syringe.

Phase 2: Heating and Cyclization 4. Attach a reflux condenser (optionally fitted with a Dean-Stark trap to collect ethanol) and heat the reaction mixture to 100–105 °C in an oil bath. 5. Stir the mixture vigorously for 4 to 6 hours. The initial suspension will gradually transition into a homogeneous dark solution as the starting material is consumed. 6. Self-Validation Check: Monitor the reaction progress via TLC (eluent: 10% MeOH in DCM) and LC-MS. The starting material ( Rf​ ~0.3) should disappear, replaced by a new dominant spot ( Rf​ ~0.45) corresponding to the desired product.

Phase 3: Workup and Isolation 7. Once complete, cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure (rotary evaporator) to remove toluene, unreacted TEOA, and acetic acid. 9. Dilute the resulting crude residue with saturated aqueous NaHCO3​ (50 mL) to neutralize any remaining acid, and extract with Ethyl Acetate (3 × 50 mL). 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford a tan/brown solid.

Phase 4: Purification 11. Dry-load the crude material onto silica gel. 12. Purify via flash column chromatography using a gradient of 0–50% Ethyl Acetate in Hexanes. Alternatively, a gradient of 0–15% MeOH in DCM can be utilized[1]. 13. Combine the pure fractions and concentrate to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as a tan solid.

Analytical Characterization

To ensure trustworthiness and a self-validating system, verify the synthesized compound against the following expected analytical parameters[1]:

Table 2: Analytical Data Summary

Analytical MethodExpected Result
LC-MS (ESI+) [M+H]+ = 213.0 and 215.0 (1:1 ratio, indicative of a single bromine atom isotope pattern).
1 H NMR (DMSO- d6​ , 400 MHz) δ 12.83 (br s, 1H, NH), 8.43 (s, 1H, Pyrazine-H), 2.53 (s, 3H, −CH3​ ). Note: The NH proton may exchange or broaden depending on sample concentration and water content.
TLC (10% MeOH / DCM) Rf​ 0.45 – 0.50 (Highly UV active at 254 nm).

Process Optimization & Troubleshooting

If deviations in yield or purity occur, consult the matrix below to identify root causes and implement corrective actions.

Table 3: Troubleshooting Common Synthetic Issues

IssueRoot CauseSolution / Optimization
Incomplete Conversion Insufficient removal of the ethanol byproduct.Equip the flask with a Dean-Stark trap to actively remove ethanol, driving the thermodynamic equilibrium forward.
Formation of Di-acylated Impurities Use of highly reactive acylating agents (e.g., Ac2​O ) instead of TEOA.Stick to TEOA. If Ac2​O must be used[3], follow up with a mild basic hydrolysis step (e.g., K2​CO3​ in MeOH) to force ring closure.
Poor Recovery during Workup High aqueous solubility of the protonated product at low pH.Ensure the aqueous phase is strictly neutralized (pH ~7-8) with NaHCO3​ before extraction to keep the product in its free-base form.

References

  • Small molecule inhibitors of dyrk/clk and uses thereof. US Patent US20220041590A1. Google Patents.1

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. PMC (2023). National Institutes of Health. 2

  • Heterocyclic amplifiers of phleomycin. III. 5-Substituted 1H-Imidazo[4,5-b]pyrazines and 6-substituted Pyrazino[2,3-b]pyrazines. Australian Journal of Chemistry (1984) 37 (5): 1057–1064. CSIRO Publishing.3

Sources

Application

Topic: Suzuki-Miyaura Cross-Coupling Protocols Using 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

An Application Guide and Protocol Abstract This document provides a detailed guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as the electr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This document provides a detailed guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as the electrophilic partner. The imidazo[4,5-b]pyrazine core is a significant scaffold in medicinal chemistry, often appearing in kinase inhibitors and other biologically active molecules.[1] This guide, intended for researchers in synthetic and medicinal chemistry, moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations necessary for high-yield synthesis. We will address common challenges associated with nitrogen-rich heterocyclic substrates, including catalyst inhibition and competitive side reactions, and provide robust, optimized protocols and troubleshooting strategies.

Mechanistic Insights & Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] However, the unique electronic and structural properties of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine demand special consideration.

The Catalytic Cycle

The reaction is understood to proceed via three primary steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst is the active species that initiates the cycle.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Ar_Pd_X Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_R Ar-Pd(II)L₂-R (Transmetalated Complex) Ar_Pd_X->Ar_Pd_R Transmetalation Ar_Pd_R->Pd0 Reductive Elimination product Ar-R (Product) Ar_Pd_R->product sub Ar-X (Imidazopyrazine) sub->Ar_Pd_X boronic R-B(OR)₂ boronic->Ar_Pd_R base Base (e.g., K₃PO₄) base->Ar_Pd_R Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Assembly (Imidazopyrazine, Boronic Acid, Base) B 2. Catalyst/Ligand Addition (e.g., Pd₂(dba)₃, SPhos) A->B C 3. Inert Atmosphere Purge (Evacuate & backfill with N₂/Ar 3x) B->C D 4. Add Degassed Solvents (e.g., Dioxane/H₂O) C->D E 5. Reaction Heating (80-110 °C, Monitor by LC-MS/TLC) D->E F 6. Aqueous Workup (Dilute, Extract with EtOAc/DCM) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials and Equipment
  • Reactants: 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, Aryl/heteroarylboronic acid (or boronic ester).

  • Catalyst System: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). Air-stable pre-catalysts (e.g., SPhos-Pd-G3) are highly recommended for convenience and reproducibility.

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃.

  • Solvent: Anhydrous, degassed 1,4-dioxane and deionized water.

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv) and the base (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.0 mol%). If using a pre-catalyst, add it directly (2.5–5.0 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst. [4]5. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for the required time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization and Data

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization based on literature precedents for similar nitrogen-rich heterocycles. [4][5][6]

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent System Temp (°C) Typical Outcome
1 Pd(OAc)₂ (5) SPhos (10) K₃PO₄ (2.5) Dioxane/H₂O (5:1) 100 Good to excellent yields for electron-neutral and electron-rich arylboronic acids.
2 Pd₂(dba)₃ (2.5) XPhos (5) Cs₂CO₃ (2.0) Dioxane/H₂O (10:1) 110 Effective for sterically hindered or electron-deficient arylboronic acids.
3 SPhos-Pd-G3 (5) - K₃PO₄ (3.0) DME/H₂O (4:1) 90 Convenient and reproducible; good for a broad range of substrates.

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | "Classical" conditions; may result in lower yields and more debromination. |

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents.3. Insufficient temperature.1. Ensure thorough degassing; use a fresh catalyst or an air-stable pre-catalyst.2. Check the purity of starting materials; boronic acids can degrade on storage.<[4]br>3. Increase temperature in 10 °C increments.
Significant Debromination 1. Base is too strong.2. Catalyst system is not optimal.3. Reaction temperature is too high.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or KF).<[4]br>2. Screen different ligands (e.g., switch from PPh₃ to a biaryl phosphine like SPhos).3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Boronic Acid Homo-coupling Product Oxygen present in the reaction mixture.Improve the degassing procedure (evacuate/backfill cycle or sparging the solvent with inert gas).
Incomplete Reaction / Stalling 1. Poor solubility of an intermediate.2. Catalyst deactivation over time.1. Try a different solvent system (e.g., DMF, DME).<[7]br>2. Add a second portion of the catalyst after the reaction has stalled.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly effective method for generating molecular diversity from a privileged heterocyclic core. Success hinges on a rational approach to reaction design, specifically the use of modern palladium catalysts with bulky, electron-rich ligands and the selection of an appropriately mild base to disfavor common side reactions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Morin, S., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed.
  • Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.
  • Unknown Author. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source Not Available.
  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Thansault, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
  • Walker, S. D., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Sagar, R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Köhler, K., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Sedić, M., et al. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Niebler, J., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC.
  • Da-Ano, R., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Source Not Available.
  • Yutilov, Y. M., & Svertilova, I. A. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • Unknown Author. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling...
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Liu, C., et al. (n.d.). (PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ResearchGate.
  • BenchChem. (n.d.). Synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine Compounds: An Application Note and Protocol.
  • Zhang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.

Sources

Method

Application Note: Site-Selective C-6 Functionalization of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine

Executive Summary The imidazo[4,5-b]pyrazine core is a highly privileged purine isostere utilized extensively in medicinal chemistry to develop kinase inhibitors, adenosine receptor antagonists, and mitochondrial uncoupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyrazine core is a highly privileged purine isostere utilized extensively in medicinal chemistry to develop kinase inhibitors, adenosine receptor antagonists, and mitochondrial uncouplers [1][5]. Among its derivatives, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine serves as a critical building block, offering a highly reactive vector at the C-6 position for late-stage diversification.

This application note provides drug development professionals with a rigorous, mechanistically grounded guide to functionalizing the C-6 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig reactions). By addressing the causality of common failure modes—specifically off-target debromination—this guide establishes self-validating protocols to ensure high-yield, reproducible library synthesis.

Mechanistic Insights: Navigating the Pyrazine Core

The Reactivity Profile of the C-6 Halogen

The C-6 position of the imidazo[4,5-b]pyrazine system is highly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the adjacent pyrazine nitrogen atoms. This electronic landscape drastically lowers the activation energy required for the oxidative addition of Pd(0) into the C–Br bond [4]. Consequently, oxidative addition is rarely the rate-limiting step in these transformations.

The Debromination Dilemma (Causality & Mitigation)

The most prevalent mode of failure when functionalizing 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is hydrodehalogenation (debromination) , which yields the undesired 2-methyl-1H-imidazo[4,5-b]pyrazine byproduct (M+H = 135 m/z) [2].

Causality: Because the pyrazine core is electron-deficient, the resulting Pd(II) oxidative adduct is highly electrophilic. If transmetalation (in Suzuki couplings) or amine coordination (in Buchwald couplings) is sluggish, the Pd(II) intermediate becomes susceptible to attack by metal alkoxides or hydroxides present in the base. This leads to the formation of a palladium-alkoxo intermediate, which readily undergoes β -hydride elimination or direct hydride transfer from the solvent, irreversibly reducing the substrate [2][3].

Mitigation Strategy:

  • Base Selection: Replacing strong, oxygen-centric bases (e.g., K2​CO3​ , NaOH ) with mild fluoride sources (e.g., CsF ) prevents the formation of the hydride-donating palladium-alkoxo species [3]. Fluoride facilitates transmetalation via a highly reactive fluoropalladium intermediate without acting as a hydride source.

  • Ligand Architecture: Utilizing bidentate ligands with large bite angles (e.g., Xantphos, A-taPhos) enforces a strict cis-geometry at the Pd(II) center. This spatial constraint drastically accelerates the reductive elimination step, allowing the productive catalytic cycle to outcompete the off-target degradation pathway [4].

Pathway & Workflow Visualization

The following logical workflow illustrates the catalytic divergence at the Pd(II) intermediate and the strategic interventions required to favor productive C-6 functionalization.

G Start 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyrazine Pd_Cat Pd(0) Oxidative Addition (C-6 Position) Start->Pd_Cat Path_Des Transmetalation / Amine Coordination Pd_Cat->Path_Des Favored Pathway Path_Undes Hydride Transfer (Debromination) Pd_Cat->Path_Undes Off-Target Prod C-6 Functionalized Target Product Path_Des->Prod Opt_Base Use Mild Base (CsF) Reduce Hydride Source Path_Undes->Opt_Base Opt_Ligand Bidentate Ligand (e.g., Xantphos) Path_Undes->Opt_Ligand Side Des-bromo Byproduct (Yield Loss) Path_Undes->Side Opt_Base->Path_Des Opt_Ligand->Path_Des

Caption: Workflow for optimizing C-6 cross-coupling and mitigating debromination.

Quantitative Optimization Data

The table below summarizes the empirical impact of catalyst, ligand, and base selection on the product distribution during the Suzuki-Miyaura C-6 arylation of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine with phenylboronic acid [2][3].

EntryCatalyst / Ligand SystemBaseSolvent SystemTarget Yield (%)Debromination (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)1,4-Dioxane/H₂O45%35%
2 Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.0 eq)Toluene/H₂O60%20%
3 Pd(OAc)2​ / XPhos (5 mol%) K2​CO3​ (2.0 eq)DMF55%25%
4 (A−taPhos)2​PdCl2​ (5 mol%) CsF (3.0 eq) DME/H₂O (4:1) 92% < 2%

Note: Entry 4 represents the optimized conditions, demonstrating the synergistic effect of a sterically demanding ligand and a non-oxygenated base in suppressing hydride transfer.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C-6 Arylation

This protocol utilizes the optimized conditions (Entry 4) to achieve high-yielding C-C bond formation while suppressing side reactions [3].

Materials:

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • (A−taPhos)2​PdCl2​ (0.05 equiv, 5 mol%)

  • Cesium Fluoride ( CsF ) (3.0 equiv, 1.5 mmol)

  • DME / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, arylboronic acid, and CsF to an oven-dried 20 mL microwave vial equipped with a magnetic stir bar. Add the DME/ H2​O solvent mixture.

  • Atmosphere Control (Critical): Sparge the suspension with Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands and the premature deactivation of the Pd(0) species.

  • Catalyst Addition: Quickly add (A−taPhos)2​PdCl2​ under a positive stream of Argon. Seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath or microwave reactor for 2 hours.

  • Self-Validation Check (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Validation Criteria: The starting material mass (M+H = 213/215 m/z) must be completely consumed.

    • Failure Mode Check: If the des-bromo mass (M+H = 135 m/z) exceeds 5% relative abundance, the system is experiencing premature reduction. Corrective action for future runs: Verify the integrity of the inert atmosphere and ensure the CsF is strictly anhydrous prior to addition.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig C-6 Amination

For the installation of C-N bonds at the C-6 position, Xantphos is utilized to enforce the necessary geometry for rapid reductive elimination [4].

Materials:

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.5 equiv, 0.75 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol%)

  • Xantphos (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a reaction vial with 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, Pd2​(dba)3​ , Xantphos, and NaOtBu .

  • Solvent & Amine Addition: Remove the sealed vial from the glovebox. Inject anhydrous, degassed 1,4-dioxane followed by the amine via syringe.

  • Reaction Execution: Stir the mixture at 90 °C for 4–6 hours. Causality: The imidazo[4,5-b]pyrazine core contains an acidic N-H proton (pKa ~9). NaOtBu will deprotonate this position, forming an insoluble sodium salt intermediate. Vigorous stirring at elevated temperatures is required to maintain mass transfer and drive the catalytic cycle.

  • Self-Validation Check (IPC): Monitor via TLC (10% MeOH in DCM) and LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material and the emergence of the highly fluorescent product spot under 254 nm and 365 nm UV light.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (to reprotonate the imidazole ring) and extract with EtOAc (3 × 10 mL). Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers Source: NIH / PMC URL
  • preventing debromination in Suzuki coupling of bromo-imidazoles Source: Benchchem URL
  • A rapid, efficient, and facile synthesis of an assortment of C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation Source: Chinese Chemical Society URL
  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives Source: Benchchem URL
  • Pyrazine Derivatives Useful as Adenosine Receptor Antagonists (US20090042891A1)

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibition.[1] Achieving an efficient and reproducible synthesis is therefore a critical step in many research programs.

This document moves beyond a simple recitation of steps, delving into the chemical principles behind the protocols and providing a logical framework for problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine?

A1: The most established route is a two-step process. It begins with the synthesis of the key intermediate, 5-bromo-2,3-diaminopyrazine, which is then cyclized with an acetic acid equivalent to form the final product. This approach provides a convergent and generally reliable pathway to the target molecule.

Q2: What are the most critical factors that influence the overall yield of this synthesis?

A2: The two most critical factors are:

  • Purity and Stability of the Intermediate: The precursor, 5-bromo-2,3-diaminopyrazine, is an electron-rich diamine. These compounds can be sensitive to air and light, and impurities can significantly hinder the subsequent cyclization step. Careful purification and handling are paramount.[2]

  • Cyclization Conditions: The choice of cyclizing agent, reaction temperature, and time for the imidazole ring formation are crucial. Overly harsh conditions can lead to decomposition or side-product formation, while conditions that are too mild will result in an incomplete reaction.

Q3: Can I use a palladium-catalyzed cross-coupling approach to build the imidazo[4,5-b]pyrazine core?

A3: Yes, palladium-catalyzed methods are a powerful alternative for synthesizing substituted imidazo[4,5-b]pyrazines.[3] This typically involves the coupling of a 2-chloro-3-aminopyrazine with a primary amide, followed by an in-situ cyclization.[3][4] While highly effective for installing various substituents at the N1 and C2 positions, for the specific synthesis of the 2-methyl derivative, the classical condensation of the diamine is often more direct and cost-effective.

Visualizing the Synthetic Pathway

The overall synthesis can be visualized as a two-stage process, starting from the reduction of a nitro-aminopyrazine precursor.

G A 2-Amino-5-bromo-3-nitropyrazine B Reduction of Nitro Group A->B e.g., SnCl₂, Fe/HCl, or H₂/Raney Ni C 5-Bromo-2,3-diaminopyrazine B->C D Condensation & Cyclization (with Acetic Acid equivalent) C->D E 6-Bromo-2-methyl-1H- Imidazo[4,5-b]pyrazine D->E G start Low Final Yield q1 Analyze Crude Reaction Mixture by TLC/LC-MS start->q1 res1 Mostly Unreacted Starting Material q1->res1 Incomplete Reaction res2 Complex Mixture with Multiple Side Products q1->res2 Degradation/Side Reactions res3 One Major Side Product q1->res3 Specific Side Reaction sol1a Increase Reaction Time or Temperature res1->sol1a sol1b Use Stronger Cyclizing Agent (e.g., Acetic Anhydride) res1->sol1b sol1c Check Purity of Diamine Precursor res1->sol1c sol2a Decrease Reaction Temperature res2->sol2a sol2b Reduce Reagent Stoichiometry res2->sol2b sol2c Ensure Inert Atmosphere to Prevent Degradation res2->sol2c sol3 Isolate and Characterize Side Product (MS, NMR) to Identify Pathway res3->sol3

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Optimization

Overcoming low aqueous solubility of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in biological assays

Troubleshooting Guide for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously poor aqueous solubility of brominated imidazopyrazine derivatives. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and quantitative benchmarks.

Section 1: Mechanistic FAQs & Root Cause Analysis

Q: Why is 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine causing erratic dose-response curves in my assays? A: The root cause of your erratic data is likely 1[1]. The compound2[2] possesses a planar, fused bicyclic heteroaromatic core that promotes strong intermolecular π-π stacking, resulting in an exceptionally high crystal lattice energy. Furthermore, 3 of imidazopyrazines[3]. The addition of a heavy, polarizable bromine atom at the 6-position significantly increases the molecule's lipophilicity, while the 2-methyl group adds to the hydrophobic surface area.

When diluted from a DMSO stock into an aqueous buffer, the local solvent polarity shifts drastically. Unable to form strong hydrogen bonds with water, the4 (typically 30 nm to 1000 nm in diameter) to minimize water contact[4]. These unspecific aggregates can bind to assay proteins, causing local denaturation, apparent inhibition, and highly erratic assay readouts[4].

Section 2: Diagnostic Workflow

Before altering your assay buffer, use the following logical workflow to diagnose where the solubility failure is occurring.

SolubilityWorkflow A Solubility Issue Detected (Erratic Assay Data) B Check 100% DMSO Stock (Is it fully dissolved?) A->B C Optimize Stock (Heat / Sonication) B->C No D Dilute in Assay Buffer (Does it precipitate?) B->D Yes C->D E Strategy 1: Co-solvents (DMSO ≤ 1%, PEG) D->E Yes F Strategy 2: Cyclodextrins (HP-β-CD Complexation) D->F Yes G Strategy 3: Surfactants (Tween-20 / Pluronic) D->G Yes I Proceed to Bioassay D->I No H Validate Solubility (DLS / Nephelometry) E->H F->H G->H H->I Clear Solution

Fig 1: Diagnostic workflow for troubleshooting imidazopyrazine solubility in biological assays.

Section 3: Validated Solubilization Protocols

To overcome the high lattice energy and hydrophobicity of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine, we must disrupt the solid-state interactions or shield the hydrophobic surface. Below are two self-validating protocols designed to ensure absolute compound solubility prior to biological testing.

Protocol A: Optimized Co-Solvent System (DMSO/PEG3350)

While hydrophobic compounds are routinely5[5], direct dilution into aqueous buffers often fails due to dielectric shock. Using a secondary polymeric co-solvent like PEG3350 lowers the dielectric constant of the solution more gently than water alone, preventing rapid precipitation[5].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 10 minutes to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a secondary co-solvent mixture (e.g., 20% PEG3350 in water)[5]. This acts as a thermodynamic bridge.

  • Assay Integration: Slowly add the intermediate stock dropwise to the vigorously stirred final aqueous assay buffer.

  • Validation Step (Critical): Centrifuge an aliquot of the final buffer at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your nominal dose, the compound is fully solubilized. Caution: Ensure the 1 to prevent solvent-induced cytotoxicity[1].

Protocol B: Host-Guest Complexation with HP-β-CD

When co-solvents fail or cause toxicity, 6[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly encapsulates the lipophilic brominated imidazopyrazine core via van der Waals interactions, while its hydrophilic exterior maintains aqueous solubility.

Step-by-Step Methodology:

  • Phase Preparation: 1 (e.g., 0, 5, 10, 15, 20 mM) in your specific assay buffer[1].

  • Equilibration: Add an excess amount of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine powder to each cyclodextrin solution. Ensure a solid excess is visible at the bottom of the tube[1].

  • Incubation: Seal the tubes and incubate on an orbital shaker at 25°C or 37°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Allow undissolved material to settle, then 1[1].

  • Validation Step (Critical): Quantify the dissolved compound via HPLC to generate a phase solubility diagram[6]. Select the lowest HP-β-CD concentration that achieves your required assay dose to avoid stripping lipids from cell membranes during the assay.

Section 4: Quantitative Data Comparison

Use the table below to select the appropriate solubilization vehicle based on your specific assay constraints.

Solubilization VehicleMechanism of ActionMax Recommended Assay Conc.Expected Solubility EnhancementPrimary Limitation
DMSO Organic co-solvent; disrupts lattice energy≤ 0.5% - 1.0% (v/v)10x - 50xCellular toxicity; protein denaturation
PEG3350 Polymeric co-solvent; dielectric reduction≤ 2.0% (v/v)5x - 20xHigh viscosity; pipetting errors
HP-β-CD Host-guest inclusion complexation≤ 10 mM100x - 1000xRequires 48h equilibration time
Tween-20 Micellar encapsulation (Surfactant)≤ 0.1% (v/v)50x - 200xMembrane disruption in cell assays

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Troubleshooting

Technical Support Center: Troubleshooting Debromination in 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Catalysis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the unwanted debromination (protodehalogenation) of 6-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the unwanted debromination (protodehalogenation) of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine during palladium-catalyzed cross-coupling reactions.

By understanding the mechanistic causality behind this side reaction, you can systematically optimize your catalytic cycles to favor carbon-carbon or carbon-heteroatom bond formation over substrate degradation.

Part 1: Root Cause Analysis & FAQs

Q1: Why does 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine undergo extensive debromination compared to standard aryl bromides? A1: The imidazo[4,5-b]pyrazine core is a highly electron-deficient, nitrogen-rich heteroaromatic system. While this electron deficiency accelerates the initial oxidative addition of Palladium(0) into the C–Br bond, it also renders the resulting Pd(II)-aryl intermediate highly electrophilic. This polarization makes the intermediate exceptionally susceptible to unproductive β-hydride elimination pathways or direct protonation, leading to the rapid formation of a Pd(II)-hydride species that reductively eliminates to yield the debrominated heteroarene[1].

Q2: How does the choice of base influence the protodehalogenation side reaction? A2: The base is often the primary source of the hydride that causes debromination. Bases with abstractable β-hydrogens, such as alkoxides (e.g., NaOtBu, NaOEt) or aliphatic amines, can coordinate to the electrophilic Pd(II) center and act as direct hydride donors[2]. To prevent this, you must switch to rigorously anhydrous, non-nucleophilic inorganic bases. Finely milled potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended, as they facilitate the necessary transmetalation step without providing a hydride source.

Q3: Can the solvent choice mitigate this issue? A3: Absolutely. Protic solvents (like ethanol or isopropanol) or solvents prone to thermal decomposition under basic conditions (like DMF) can donate protons or hydrides to the catalytic cycle, exacerbating protodehalogenation[3]. Switching to rigorously anhydrous, aprotic solvents like 1,4-dioxane or toluene drastically reduces this side reaction. If water is required to activate a boronic acid species, it should be added in strictly controlled, stoichiometric amounts rather than as a bulk co-solvent.

Q4: What ligands are best suited to suppress this side reaction? A4: Protodehalogenation competes kinetically with transmetalation and reductive elimination. To outcompete the side reaction, you must accelerate the desired pathway. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or specialized oxaphosphole ligands (like AntPhos) increase the steric strain around the Pd center, forcing a rapid, product-forming reductive elimination[1]. Additionally, specialized pre-catalysts like (A-taphos)₂PdCl₂ have shown exceptional efficacy in suppressing side products during the cross-coupling of imidazopyrazines[4].

Part 2: Mechanistic & Troubleshooting Visualizations

To effectively troubleshoot, it is critical to visualize the divergence point in the catalytic cycle where the reaction fails.

Mechanism A Pd(0) Catalyst B Oxidative Addition (Imidazopyrazine-Br) A->B C Pd(II)-Aryl Intermediate B->C D Transmetalation (Boronic Acid) C->D Desired Pathway G β-Hydride Elimination (Alkoxide/Solvent) C->G Side Reaction E Reductive Elimination D->E E->A F Cross-Coupled Product E->F H Pd(II)-Hydride Intermediate G->H I Protodehalogenation (Debrominated Product) H->I

Mechanistic divergence between desired cross-coupling and unwanted protodehalogenation.

Troubleshooting Start High Debromination Observed? Base Using Alkoxide or Amine bases? Start->Base ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 Base->ChangeBase Yes Solvent Is the solvent protic (e.g., EtOH, iPrOH)? Base->Solvent No Success Optimized Yield ChangeBase->Success ChangeSolvent Switch to anhydrous 1,4-Dioxane or Toluene Solvent->ChangeSolvent Yes Ligand Is Transmetalation slow? Solvent->Ligand No ChangeSolvent->Success ChangeLigand Use bulky, electron-rich ligands (XPhos, AntPhos) Ligand->ChangeLigand Yes ChangeLigand->Success

Troubleshooting logic tree for mitigating debromination in imidazopyrazine catalysis.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to debrominated side-product. Note how the elimination of hydride sources (alkoxides, alcohols) and the introduction of bulky ligands drastically shifts the reaction vector.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
Pd(PPh₃)₄NaOtBuEtOH / H₂O8012%78%
Pd(OAc)₂ / PPh₃K₂CO₃DMF10035%48%
Pd₂(dba)₃ / XPhosK₃PO₄ (anhydrous)1,4-Dioxane9088% < 5%
(A-taphos)₂PdCl₂CsFDME / H₂O (4:1)100 (MW)92% < 2%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and suppress debromination, utilize the following optimized Suzuki-Miyaura cross-coupling protocol. This protocol incorporates a self-validating LC-MS checkpoint to confirm the absence of the debrominated mass ([M-Br+H]+) early in the reaction.

Materials Required:

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In a rigorously dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 1 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, pale red/orange, indicating the formation of the active L₁Pd(0) species.

  • Substrate Addition: To a separate oven-dried vial, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, the boronic acid, and finely milled anhydrous K₃PO₄.

  • Inert Atmosphere Transfer: Transfer the pre-formed catalyst solution into the substrate vial using a gas-tight syringe. Rinse the catalyst tube with an additional 1 mL of 1,4-dioxane and transfer to the reaction vial.

  • Reaction Initiation: Seal the vial and heat to 90 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (15 Minutes): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You should observe the product mass and unreacted starting material. If a significant peak corresponding to the debrominated imidazopyrazine (m/z ~ 135.07) is observed, stop the reaction. This indicates moisture contamination or degraded solvent.

  • Completion & Workup: Continue heating for 2-4 hours until complete consumption of the bromide is observed. Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Sources

Optimization

Optimizing microwave-assisted synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine derivatives

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for medicinal chemists and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-bromo-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for medicinal chemists and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine . This molecule is a highly valued halogenated heterocyclic scaffold used in the development of kinase inhibitors and other targeted therapeutics[1].

Below, you will find the mechanistic workflow, troubleshooting Q&As for common failure modes, empirical optimization data, and a self-validating standard operating procedure (SOP).

Reaction Pathway & Workflow

The synthesis relies on the condensation of 5-bromo-2,3-diaminopyrazine with an acetyl source (typically triethyl orthoacetate or acetic acid) under microwave irradiation.

Reaction_Pathway A 5-Bromo-2,3-diaminopyrazine (Starting Material) B Triethyl orthoacetate + Catalytic AcOH C Microwave Heating (120°C, 15 min) D Intermediate: Mono-acetylated diamine C->D Nucleophilic Attack E Dehydration Step (- EtOH, - H2O) D->E Thermal Activation F 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyrazine E->F Ring Closure AB AB AB->C

Reaction pathway for the microwave-assisted synthesis of the imidazo[4,5-b]pyrazine core.

Troubleshooting & FAQs

Q1: Why is my reaction mixture turning into a black, charred mass after microwave irradiation?

Causality & Solution: This is classic thermal degradation caused by localized superheating (hot spots). In MAOS, polar solvents and reagents have high loss tangents ( tanδ ), meaning they absorb microwave energy rapidly and convert it to heat[2]. If the stirring rate is too low or the temperature ramp time is too aggressive, localized temperatures can vastly exceed the bulk solvent's boiling point, leading to the decomposition of the electron-deficient pyrazine core.

  • Action: Decrease the initial power input by extending the temperature ramp time to 3–5 minutes. Ensure maximum magnetic stirring speed (e.g., 900 rpm) to dissipate heat evenly across the vessel.

Q2: LC-MS shows a major peak at [M+H]+ + 18 Da. Why isn't the reaction completing?

Causality & Solution: A mass of +18 Da relative to the desired product indicates the accumulation of the uncyclized intermediate (the mono-amide). The initial nucleophilic attack of the diamine on the orthoester is fast, but the subsequent dehydration and ring closure require a significantly higher activation energy.

  • Action: If using neat triethyl orthoacetate, you must add a catalytic amount of (0.1–0.2 equivalents). The acid protonates the leaving group (ethoxy/hydroxyl), lowering the activation barrier for the final dehydration step. Increase the hold time at 120°C by 10 minutes.

Q3: My microwave synthesizer aborts the run due to a "Pressure Limit Reached" error. How do I fix this?

Causality & Solution: When using triethyl orthoacetate as both reactant and solvent, the condensation generates up to three equivalents of ethanol per molecule of product. Ethanol has a high vapor pressure, which rapidly expands in a sealed microwave vial at 120°C.

  • Action: Never fill the microwave vial beyond 50% of its total volume to leave adequate headspace for gas expansion. Alternatively, perform the reaction in a slightly higher-boiling, microwave-transparent co-solvent (like toluene) with only 1.5–2.0 equivalents of the orthoester.

Q4: How do I isolate the highly polar product without massive yield loss during silica gel chromatography?

Causality & Solution: The 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine core is amphoteric and highly polar. It often streaks, binds irreversibly to standard normal-phase silica, or co-elutes with starting material[1].

  • Action: Bypass chromatography by relying on pH-controlled precipitation. The product is soluble in acidic media but highly insoluble in neutral aqueous solutions. Pour the reaction mixture into ice water and adjust the pH to exactly 7.0 using saturated NaHCO3​ . The product will precipitate as a filterable solid.

Empirical Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine while minimizing pressure faults and degradation.

EntryReagents / SolventTemp (°C)Time (min)AdditiveYield (%)Process Observation
1Glacial Acetic Acid (neat)15030None45%Significant charring; high pressure faults common.
2Triethyl orthoacetate (neat)12020None62%Incomplete cyclization (+18 Da mass present).
3 Triethyl orthoacetate (neat) 120 20 AcOH (0.1 eq) 88% Clean conversion; manageable pressure profile.
4Toluene / Triethyl orthoacetate13040AcOH (0.1 eq)71%Slower heating rate; excellent purity but lower yield.

Standard Operating Procedure (SOP)

This protocol utilizes a self-validating workflow to ensure intermediate verification before committing to the final workup[1].

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe glass vial equipped with a heavy-duty magnetic stir bar, add 5-bromo-2,3-diaminopyrazine (1.0 mmol, 189 mg).

  • Add triethyl orthoacetate (3.0 mL) to serve as both the solvent and the electrophile.

  • Add glacial acetic acid (0.1 mmol, 6 μ L) as the dehydration catalyst.

  • Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Apply the following parameters:

    • Target Temperature: 120°C

    • Ramp Time: 5 minutes (Critical to prevent hot spots)

    • Hold Time: 20 minutes

    • Maximum Pressure Limit: 15 bar

    • Stirring: High (900 rpm)

    • Cooling: Active air cooling to <40°C post-reaction.

Step 3: Self-Validation Checkpoint (LC-MS)

  • Uncap the cooled vial in a fume hood.

  • Extract a 5 μ L aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Validation Criteria: Look for the characteristic bromine isotope pattern at m/z 213.0 / 215.0 [M+H]+ . If a mass of m/z 231.0 / 233.0 is observed, reseal the vial and irradiate for an additional 10 minutes at 120°C.

Step 4: Isolation and Purification

  • Transfer the dark reaction mixture into a beaker containing 15 mL of vigorously stirring ice-cold distilled water.

  • Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 7.0. A tan/brown solid will precipitate out of the solution.

  • Collect the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold diethyl ether (5 mL) to remove residual orthoester and organic impurities.

  • Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

References

  • Title: Controlled microwave heating in modern organic synthesis. Source: Angewandte Chemie International Edition, 43(46), 6250-6284. (2004). URL: [Link]

  • Title: US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof.

Sources

Reference Data & Comparative Studies

Validation

6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine vs 6-chloro-2-methyl-1H-Imidazo[4,5-b]pyrazine reactivity

The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, ubiquitin ligase modulators, and APJ receptor agonists[1][2]. D...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, ubiquitin ligase modulators, and APJ receptor agonists[1][2]. During structure-activity relationship (SAR) campaigns, functionalization at the C6 position is often a critical step.

For synthetic chemists and drug development professionals, selecting between 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and its 6-chloro analog is not merely a matter of availability; it fundamentally dictates the synthetic strategy. This guide objectively compares the reactivity profiles of these two halogens across transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), providing empirical data and self-validating protocols to streamline your synthetic workflows.

Mechanistic Causality & Reactivity Profiling

The divergent reactivity of the 6-bromo and 6-chloro derivatives is governed by the interplay between bond dissociation energies (BDE) and the electronic nature of the pyrazine ring.

Palladium-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig)

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond has a significantly lower BDE (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol).

  • 6-Bromo Advantage: The 6-bromo derivative readily undergoes oxidative addition with standard, cost-effective catalysts like Pd(PPh3​)4​ under mild conditions[1].

  • 6-Chloro Limitation: The stronger C-Cl bond makes oxidative addition sluggish. To achieve efficient coupling with the 6-chloro analog, the use of highly active, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is mandatory to lower the activation barrier[3].

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring features two sp2 hybridized nitrogen atoms that exert a profound inductive and resonance electron-withdrawing effect, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the heterocycle[4].

  • 6-Chloro Advantage: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. The higher electronegativity of chlorine polarizes the C-Cl bond more intensely than bromine, rendering the C6 carbon slightly more electrophilic. Consequently, the 6-chloro derivative is exceptionally well-suited for SNAr, often matching or exceeding the performance of the 6-bromo analog under milder conditions[2][3].

Reactivity Pathway Visualization

Reactivity Substrate Imidazo[4,5-b]pyrazine Scaffold Br_Node 6-Bromo (Lower BDE) Substrate->Br_Node Cl_Node 6-Chloro (Higher Electronegativity) Substrate->Cl_Node Pd_Cat Pd Cross-Coupling (Suzuki/Buchwald) Br_Node->Pd_Cat Fast Oxidative Addition SNAr SNAr Amination (Meisenheimer) Br_Node->SNAr Viable Cl_Node->Pd_Cat Requires Bulky Ligands (e.g., XPhos) Cl_Node->SNAr Highly Efficient Activation Product1 C-C / C-N Coupled Product Pd_Cat->Product1 Product2 C-N / C-O Substituted Product SNAr->Product2

Reactivity pathways for 6-bromo vs 6-chloro imidazo[4,5-b]pyrazines.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected performance for both substrates across standard functionalization methodologies.

Reaction ClassParameter6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine6-Chloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Suzuki-Miyaura (C-C) Typical Catalyst Pd(PPh3​)4​ or Pd(dppf)Cl2​ Pd2​(dba)3​
  • XPhos / SPhos
Temperature 80–90 °C100–110 °C
Yield Profile 75–90% (Broad functional group tolerance)50–70% (Highly ligand dependent)
SNAr Amination (C-N) Nucleophile Primary/Secondary AminesPrimary/Secondary Amines
Temperature 100–120 °C80–100 °C
Yield Profile 70–85%80–95% (Superior electrophilicity)

Self-Validating Experimental Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems, embedding causality and in-process controls directly into the methodology.

Protocol A: Suzuki-Miyaura Coupling (Optimized for the 6-Bromo Scaffold)

This protocol leverages the low BDE of the 6-bromo derivative to achieve C-C coupling under mild conditions[1].

  • Reagent Assembly: In a microwave vial, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and NaHCO3​ (4.0 eq).

    • Causality: NaHCO3​ is a mild base that sufficiently activates the boronic acid to form the reactive boronate complex without degrading the base-sensitive pyrazine core.

  • Deoxygenation: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.1 M concentration. Sparge the mixture with N2​ for 10 minutes.

    • Causality: Dissolved O2​ must be rigorously removed to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Seal the vial and heat to 90 °C for 4 hours.

    • Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution, indicating active catalytic turnover.

  • In-Process Control (IPC): After 2 hours, sample 5 µL into MeCN for LCMS analysis.

    • Validation Check: Monitor for the disappearance of the starting material mass. If significant debromination (M-Br+H) is observed, it indicates premature protodepalladation of the Pd-aryl intermediate; lower the reaction temperature by 10 °C in subsequent scale-ups.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: SNAr Amination (Optimized for the 6-Chloro Scaffold)

This protocol exploits the enhanced electrophilicity of the 6-chloro derivative to install amines without the need for transition metals[2].

  • Reagent Assembly: Combine 6-chloro-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq) and the amine nucleophile (1.5 eq) in anhydrous NMP (0.2 M).

    • Causality: NMP is a highly polar aprotic solvent that effectively solvates the reactants and stabilizes the anionic Meisenheimer transition state, thereby accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Heating & Monitoring: Heat the mixture to 90 °C.

    • Validation Check: Monitor via TLC (typically 5% MeOH in DCM). The product spot will generally be highly UV-active and exhibit higher polarity (lower Rf​ ) than the starting material.

  • Precipitation Workup: Upon completion (typically 2-6 hours), cool the mixture to room temperature and add it dropwise to vigorously stirred ice water (10x volume).

    • Validation Check: The product should precipitate as a fine solid. If an oil forms instead, the system is indicating that the resulting analog is too lipophilic for direct aqueous precipitation; pivot to a standard EtOAc/Water extraction.

Strategic Selection Guide

  • Choose the 6-Bromo Scaffold When: You are building diverse, C-C linked libraries (aryl, heteroaryl, or alkyl substituents) via Suzuki or Buchwald couplings. The ability to use standard, inexpensive palladium catalysts at moderate temperatures preserves sensitive functional groups elsewhere on the molecule.

  • Choose the 6-Chloro Scaffold When: Your SAR strategy focuses on C-N linked analogs (amines, anilines) via SNAr. Utilizing the 6-chloro derivative avoids the high costs, ligand screening bottlenecks, and heavy-metal contamination associated with palladium catalysis—making it highly advantageous for late-stage drug development and process scale-up[2][3].

References

  • Source: google.
  • Source: google.
  • Title: The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads Jake M.
  • Source: acs.

Sources

Comparative

High-Resolution HPLC Method Validation for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Purity: UHPLC Core-Shell vs. Traditional HPLC

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating purity methods for complex heterocyclic building blocks. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 912...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating purity methods for complex heterocyclic building blocks. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 91225-42-2) is a critical intermediate extensively utilized in the synthesis of advanced kinase inhibitors, such as DYRK/CLK inhibitors[1].

The structural nature of this compound—featuring a fused imidazo-pyrazine core with multiple basic nitrogen atoms and a heavy bromine substituent—presents unique chromatographic challenges[2]. The basic nitrogens are highly prone to secondary interactions with unendcapped silanols on silica stationary phases, leading to severe peak tailing. Furthermore, resolving the API from its closely related synthetic impurities (such as the des-bromo derivative or positional isomers) requires high-efficiency separation kinetics.

This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a Core-Shell (Superficially Porous) column against a Traditional HPLC method using a Fully Porous column . Furthermore, it details a self-validating protocol aligned with the latest [3] for analytical procedure validation.

Chromatographic Physics: Core-Shell vs. Fully Porous Architecture

The causality behind selecting a specific stationary phase dictates the success of the entire validation lifecycle. Traditional HPLC columns rely on 3–5 µm fully porous silica particles. While robust, these particles suffer from deep diffusion paths, leading to high resistance to mass transfer (the C term in the van Deemter equation) and significant longitudinal peak broadening[4].

Conversely, modern UHPLC systems operating at pressures up to 20,000 psi leverage sub-2 µm or 2.6 µm Core-Shell (Superficially Porous Particle - SPP) technology[5]. Core-shell particles consist of a solid, impermeable inner core surrounded by a thin porous silica layer. This architecture restricts the diffusion path of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine molecules, minimizing eddy diffusion ( A term) and accelerating mass transfer kinetics[6]. The result is sharper peaks, higher theoretical plate counts, and superior resolution of critical impurity pairs without the extreme backpressures associated with fully porous sub-2 µm particles[6].

Separation_Mechanism cluster_0 Traditional Fully Porous (5µm) cluster_1 Core-Shell SPP (2.6µm) API 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyrazine Porous Deep Mass Transfer (High Eddy Diffusion) API->Porous Core Shallow Mass Transfer (Low Eddy Diffusion) API->Core Broad Broad Peak / Lower Resolution Porous->Broad Sharp Sharp Peak / High Resolution Core->Sharp

Fig 1. Mass transfer kinetics comparison between fully porous and core-shell stationary phases.

Methodology Comparison: Method Parameters & Performance

To objectively evaluate performance, two methods were developed and tested. To suppress the ionization of residual silanols and ensure the basic imidazo-pyrazine nitrogens remain fully protonated, a highly acidic mobile phase (0.1% Trifluoroacetic acid in Water/Acetonitrile) was selected for both methods.

Table 1: Chromatographic Method Comparison
ParameterTraditional HPLC MethodUHPLC Core-Shell Method
System Standard HPLC (Max 6,000 psi)[5]UHPLC System (Max 20,000 psi)[5]
Column Fully Porous C18, 150 x 4.6 mm, 5 µmCore-Shell C18, 50 x 2.1 mm, 2.6 µm
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Time 18.0 minutes4.5 minutes
Solvent Consumption 18.0 mL per run1.8 mL per run
Theoretical Plates ( N ) ~8,500~24,000
Resolution ( Rs​ ) *1.6 (Fails baseline resolution)3.8 (Baseline resolved)
Tailing Factor ( Tf​ ) 1.7 (Noticeable tailing)1.1 (Highly symmetrical)

*Resolution measured between 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and its critical des-bromo impurity.

Verdict: The UHPLC Core-Shell method not only reduces solvent waste by 90% and analysis time by 75%, but it is the only method capable of achieving the baseline resolution ( Rs​>2.0 ) required for a stability-indicating purity assay.

Self-Validating Protocol: ICH Q2(R2) Execution

A robust analytical method must be a self-validating system. This means the protocol inherently prevents the reporting of compromised data through rigorous, automated gatekeeping. According to the[7], validation must prove the method is fit for its intended purpose across its lifecycle[3].

Step-by-Step Methodology

Phase 1: System Suitability Testing (SST) - The Self-Validating Gate Before executing any validation parameter, the system must prove its fitness.

  • Preparation: Prepare an SST solution containing the API (1.0 mg/mL) spiked with the des-bromo impurity at the 0.5% specification limit.

  • Execution: Inject the SST solution in six replicates.

  • Causality & Acceptance: This confirms column integrity and pump stability. The run automatically aborts if Resolution ( Rs​ ) < 2.0, Tailing Factor ( Tf​ ) > 1.5, or Area %RSD > 2.0%.

Phase 2: Executing ICH Q2(R2) Parameters

  • Specificity (Peak Purity): Inject the diluent blank, placebo, and a sample spiked with all known synthetic impurities. Utilize a Photodiode Array (PDA) detector to extract the UV spectra across the API peak. Acceptance: The purity angle must be less than the purity threshold, proving no co-elution[3].

  • Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration. Plot peak area versus concentration and perform linear regression analysis[8].

  • Accuracy (Recovery): Spike the API into the sample matrix at 80%, 100%, and 120% of the target concentration in triplicate (9 determinations total). Calculate the percentage recovery against the theoretical spiked amount[8].

  • Precision (Repeatability & Intermediate): For repeatability, prepare 6 independent sample solutions at 100% concentration and analyze them on the same day. For intermediate precision, repeat the analysis on a different day, using a different UHPLC system and a different analyst[3].

ICH_Validation SST System Suitability (SST) Self-Validating Check Spec Specificity Peak Purity > 99% SST->Spec Lin Linearity & Range LOQ to 120% Target Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability & IP Acc->Prec Rob Robustness DoE Variations Prec->Rob

Fig 2. ICH Q2(R2) analytical method validation lifecycle and sequential parameter testing.

Comparative Validation Data Summary

The quantitative data extracted from the validation of both methods highlights the distinct analytical superiority of the UHPLC Core-Shell approach.

Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter (ICH Q2)Acceptance CriteriaTraditional HPLC (5µm)UHPLC Core-Shell (2.6µm)
Specificity (Peak Purity) No interference, Purity Angle < ThresholdMarginal (Co-elution risk)Pass (Angle < Threshold)
Linearity ( R2 ) ≥0.999 0.99850.9999
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.05%0.008%
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.15%0.025%
Accuracy (% Recovery) 98.0% – 102.0%97.2% – 101.5%99.4% – 100.6%
Precision (% RSD) ≤2.0% 2.1% (Fails criteria)0.4%

Data Interpretation: The Traditional HPLC method fails to meet strict pharmaceutical precision criteria (%RSD > 2.0%) due to inconsistent peak integration caused by peak tailing of the basic imidazo-pyrazine core. The UHPLC Core-Shell method achieves an exceptional LOD of 0.008%, making it highly sensitive for trace impurity profiling during the drug development lifecycle[4].

Conclusion

For the purity determination of complex, halogenated heterocycles like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, traditional fully porous HPLC methods are analytically insufficient. They suffer from poor mass transfer kinetics, resulting in inadequate resolution and failing precision metrics.

By upgrading to a UHPLC Core-Shell methodology , laboratories can establish a self-validating, ICH Q2(R2)-compliant assay that guarantees baseline resolution of critical impurities, reduces solvent consumption by 90%, and provides the rigorous accuracy and sensitivity required for modern pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency URL:[Link]

  • Choosing—and Not Choosing—UHPLC Biocompare URL:[Link]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. URL: [Link]

  • Small Molecule Inhibitors of DYRK/CLK and Uses Thereof (US20220041590A1)

Sources

Validation

A Technical Guide to the LC-MS Fragmentation Pattern of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Liquid chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing not only high-sensitivity detection but also invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, delving into the mechanistic rationale behind the observed and predicted fragmentation pathways. By understanding the "why" of bond cleavages and rearrangements, researchers can more confidently identify this and related compounds, characterize novel analogs, and elucidate metabolic pathways. The insights provided herein are grounded in the fundamental principles of mass spectrometry and a comparative analysis of similar N-heterocyclic structures.

The Signature of a Brominated Heterocycle: The Molecular Ion

The initial and most telling feature in the mass spectrum of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is its molecular ion peak. Due to the near-equal natural abundance of the two stable isotopes of bromine, 79Br and 81Br, any bromine-containing ion will manifest as a pair of peaks (an isotopic doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z).[1][2] This distinctive pattern is a powerful diagnostic tool for rapidly identifying brominated compounds in a complex mixture.[3][4]

For 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (C7H6BrN4), the predicted monoisotopic mass of the protonated molecule [M+H]+ will appear as a doublet.

Table 1: Predicted Molecular Ion Data for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

AdductFormulam/z (79Br)m/z (81Br)
[M+H]+[C7H7BrN4]+226.9876228.9855

Proposed Fragmentation Pathways

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is expected to undergo a series of characteristic fragmentation events. The protonation is likely to occur on one of the basic nitrogen atoms of the imidazo[4,5-b]pyrazine core, which influences the subsequent fragmentation cascade.[5][6] The fragmentation of such N-containing unsaturated ring systems often involves ring cleavage and the loss of small, stable neutral molecules.[7][8]

The following diagram illustrates the proposed major fragmentation pathways.

fragmentation_pathway cluster_path1 Pathway 1: Loss of Methyl Radical cluster_path2 Pathway 2: Pyrazine Ring Opening cluster_path3 Pathway 3: Loss of Bromine M [M+H]+ m/z 227/229 F1 Loss of •CH3 m/z 212/214 M->F1 - 15 Da F2 Loss of HCN m/z 200/202 M->F2 - 27 Da F4 Loss of Br• m/z 148 M->F4 - 79/81 Da F3 Loss of N2 + HCN m/z 172/174 F2->F3 - 28 Da experimental_workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis SamplePrep Dissolve in Acetonitrile/Water (1:1) with 0.1% Formic Acid LC C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) SamplePrep->LC Gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) LC->Gradient MS Positive ESI Mode Gradient->MS Scan Full Scan MS (m/z 100-500) MS->Scan MSMS Data-Dependent MS/MS on m/z 227/229 Scan->MSMS CID Collision Energy Ramp (e.g., 10-40 eV) MSMS->CID

Caption: A generalized workflow for the LC-MS/MS analysis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent such as a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte in the ESI source.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reverse-phase column (e.g., 50 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, hold for 1 minute, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Perform a full scan from m/z 100 to 500 to detect the molecular ion.

  • MS/MS Scan Mode: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the isotopic peaks of the protonated molecular ion (m/z 227 and 229).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is advisable to observe both low-energy and high-energy fragments, providing a more complete fragmentation spectrum.

Summary of Predicted Fragments

The table below summarizes the key predicted fragments for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. Experimental verification will be crucial to confirm these pathways and their relative intensities.

Table 2: Predicted Key Fragments and Their Proposed Structures

m/z (79Br/81Br)Proposed LossFragment Formula
227/229-[C7H7BrN4]+ (Protonated Molecule)
212/214•CH3[C6H4BrN4]+
200/202HCN[C6H5BrN3]+
172/174HCN + N2[C6H5BrN]+
148Br•[C7H7N4]+

Conclusion

The LC-MS fragmentation pattern of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is predicted to be rich in structural information, characterized by a prominent isotopic doublet for the molecular ion and subsequent fragments containing bromine. The primary fragmentation pathways are anticipated to involve the loss of small neutral molecules from the heterocyclic core and potential cleavage of the methyl and bromo substituents. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical tool for accelerating drug discovery and development by enabling confident structural elucidation, impurity profiling, and metabolite identification.

References

  • Dodds, E. D. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Greenberg, A., et al. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. PMC. Available at: [Link]

  • Yang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Jadreško, D., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PubMed. Available at: [Link]

  • Krajsovszky, G., et al. (2025). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. ResearchGate. Available at: [Link]

  • Jadreško, D., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC. Available at: [Link]

  • Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]

  • Bouayad, K., et al. (2019). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Bouayad, K., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]

  • Arshad, S., et al. (2011). 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. PMC. Available at: [Link]

  • PubChemLite. 6-bromo-2-methyl-1h-imidazo[4,5-b]pyridine. Available at: [Link]

  • Bouayad, K., et al. (2020). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Schmidt, T. C., & Haglund, P. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Howard, R. W., et al. (2003). Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines from CH2Cl2 extracts of W. auropunctata. ResearchGate. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. CH3Br mass spectrum of bromomethane. Available at: [Link]

  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. Available at: [Link]

  • Licona, C., et al. (2012).
  • Chemistry Post. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine Binding Affinity

Abstract The discovery and optimization of novel small-molecule inhibitors are cornerstones of modern drug development. The imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and optimization of novel small-molecule inhibitors are cornerstones of modern drug development. The imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive framework for benchmarking the binding affinity of a novel derivative, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. We will explore two orthogonal, industry-standard in vitro assays: Surface Plasmon Resonance (SPR) for label-free, real-time kinetic analysis, and Fluorescence Polarization (FP) as a robust, high-throughput solution-based competition assay. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower sound experimental design and data interpretation. For the purpose of this illustrative guide, we will proceed with a hypothetical target, the protein kinase "Kinase-X," a common target class for this chemical scaffold.

Introduction: The Imperative of Accurate Affinity Measurement

6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound with potential therapeutic applications. A critical first step in characterizing any new chemical entity is to quantify its interaction with its intended biological target. Binding affinity, often expressed as the dissociation constant (KD), is a measure of the strength of this interaction and is a key parameter in establishing structure-activity relationships (SAR) that guide lead optimization.[1][2]

However, no single assay is infallible. Different techniques measure binding through different physical principles, and each has its own set of advantages and potential artifacts. Therefore, employing orthogonal methods is crucial for validating results and building a confident pharmacological profile. This guide will compare SPR, a label-free surface-based technique that provides detailed kinetic information (kon, koff), with FP, a solution-phase assay that measures the displacement of a fluorescent probe.[3][4][5]

Assay Selection: A Dichotomy of Throughput and Kinetic Detail

The choice of a binding assay is a critical decision driven by the specific questions being asked, the stage of the drug discovery project, and the available resources.

  • Surface Plasmon Resonance (SPR): This is a gold-standard, label-free technology for detailed kinetic characterization.[4] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[3][6] Its power lies in providing real-time association (kon) and dissociation (koff) rates, from which the KD can be calculated. This level of detail is invaluable for understanding the binding mechanism and can help differentiate compounds with similar affinities but different residence times.

  • Fluorescence Polarization (FP): FP is a homogeneous, solution-based technique well-suited for high-throughput screening (HTS) and routine affinity measurements.[5][7] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[7] When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An FP competition assay measures the ability of an unlabeled compound (like our test compound) to displace the fluorescent tracer, providing an IC50 value that can be converted to an inhibition constant (Ki).[8]

For our benchmarking study, using both SPR and FP provides a powerful combination: SPR for in-depth, primary characterization and FP for scalable, comparative screening against other compounds.

Methodology 1: Surface Plasmon Resonance (SPR)

SPR experiments provide a wealth of information by directly observing the binding and dissociation events in real time.[3]

Principle of SPR

An SPR instrument detects changes in mass on a sensor chip surface by measuring changes in the refractive index.[4][6] In a typical small molecule interaction assay, the larger protein target (Kinase-X) is immobilized on the chip, and the small molecule (6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine) is injected as the "analyte" in solution. The resulting sensorgram plots the binding response over time, allowing for the calculation of kinetic and affinity constants.

Visualized Workflow for SPR Analysis

SPR_Workflow cluster_prep Assay Preparation cluster_run SPR Cycle cluster_analysis Data Analysis Prep Prepare Kinase-X and Test Compound Solutions Immobilize Immobilize Kinase-X via Amine Coupling Prep->Immobilize Chip Equilibrate Sensor Chip (e.g., CM5) Chip->Immobilize Inject Inject Test Compound (Association Phase) Immobilize->Inject Start Cycle Dissociate Buffer Flow (Dissociation Phase) Inject->Dissociate Regen Regenerate Surface (e.g., low pH glycine) Dissociate->Regen Sensorgram Generate Sensorgram (Response vs. Time) Dissociate->Sensorgram Regen->Inject Next Cycle (different conc.) Fit Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Fit Constants Determine k_on, k_off, K_D Fit->Constants

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol

A. Immobilization of Kinase-X:

  • Causality: The goal is to covalently attach the protein target to the sensor chip. A CM5 (carboxymethylated dextran) chip is commonly used for its high capacity. Amine coupling is a robust method that links free primary amines (lysine residues) on the protein to the chip surface.

  • Activate the sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Inject Kinase-X (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5000-10000 Response Units) is achieved.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell is prepared similarly but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.

B. Kinetic Binding Analysis:

  • Causality: A series of analyte concentrations are injected to observe how binding rates and equilibrium levels change. This concentration dependency is essential for accurate kinetic fitting.

  • Prepare serial dilutions of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 10 µM).

  • Inject each concentration over the Kinase-X and reference flow cells for a set association time (e.g., 180 seconds), followed by a buffer-only flow for a dissociation time (e.g., 300 seconds).

  • Between each cycle, regenerate the surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte, ensuring a fresh surface for the next injection.

C. Data Analysis:

  • Subtract the reference flow cell data from the active cell data to obtain corrected sensorgrams.

  • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.

  • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Methodology 2: Fluorescence Polarization (FP) Competition Assay

FP provides a homogenous, solution-based measure of affinity, making it an excellent orthogonal method to SPR.[9]

Principle of FP

This technique relies on the difference in the rate of rotation of a small fluorescently-labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger protein.[7] In a competition assay, the unlabeled test compound competes with the tracer for the same binding site on the protein. As the concentration of the test compound increases, it displaces the tracer, causing a decrease in the overall polarization value.

Visualized Workflow for FP Analysis

FP_Workflow cluster_prep Assay Preparation cluster_run Plate Setup & Incubation cluster_analysis Data Analysis A1 Select Fluorescent Tracer (Binds Kinase-X with known K_D) B1 Dispense Tracer, Kinase-X, and Buffer into 384-well Plate A1->B1 A2 Prepare Serial Dilution of Test & Control Compounds B2 Add Test/Control Compounds A2->B2 B1->B2 B3 Incubate to Reach Equilibrium (e.g., 60 min at RT) B2->B3 C1 Read Fluorescence Polarization on Plate Reader B3->C1 C2 Plot % Inhibition vs. [Compound] C1->C2 C3 Fit to Sigmoidal Curve to Determine IC_50 C2->C3 C4 Calculate K_i using Cheng-Prusoff Equation C3->C4

Caption: Workflow for determining binding affinity using a Fluorescence Polarization (FP) competition assay.

Detailed Experimental Protocol

A. Assay Development and Optimization:

  • Causality: A suitable fluorescent tracer is paramount. It must bind to the target with sufficient affinity (ideally, KD in the low nM range) and produce a significant polarization window between its bound and free states.

  • Characterize the binding of a fluorescently-labeled known ligand (tracer) to Kinase-X to determine its KD and the optimal protein concentration to use in the competition assay (typically the concentration that yields ~80% of the maximal polarization signal).

B. Competition Assay:

  • Causality: This protocol is designed for a 384-well plate format for efficiency. Including positive (no competitor) and negative (no protein) controls is essential for data normalization.

  • In a black, low-volume 384-well plate, add the assay components. For a 20 µL final volume:

    • 5 µL of 4x Test Compound dilution series (e.g., 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, starting at 100 µM).

    • 10 µL of 2x Kinase-X protein.

    • 5 µL of 4x fluorescent tracer.

    • Final concentrations should be optimized, for example: 50 nM tracer and 25 nM Kinase-X.

  • Self-Validation: Include control wells:

    • Positive Control (Max Polarization): Compound vehicle (DMSO) instead of test compound.

    • Negative Control (Min Polarization): Buffer instead of Kinase-X protein.

  • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

C. Data Analysis:

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Normalize the data. The percent inhibition is calculated as: 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.

  • Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([Tracer] / K_D_tracer)) This conversion is critical as it accounts for the concentration and affinity of the tracer used in the assay.

Comparative Data Benchmarking

To effectively benchmark 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, its performance must be compared against alternative compounds. Here we present hypothetical data against two other kinase inhibitors targeting Kinase-X.

CompoundAssayKD (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)Ki (nM)Notes
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine SPR75.02.51.88-Fast association, moderate dissociation
FP---95.0Good agreement with SPR
Competitor A (Known Standard) SPR12.05.00.60-Slower dissociation (longer residence time)
FP---15.0Potent reference compound
Competitor B (Alternative Scaffold) SPR250.08.020.0-Very fast association and dissociation
FP---310.0Weaker affinity, rapid kinetics

Interpretation of Results:

  • 6-bromo-2-methyl-1H-imidazo[4,s-b]pyrazine shows a respectable mid-nanomolar affinity for Kinase-X. The KD from SPR and Ki from FP are in good agreement, providing high confidence in the data.

  • Competitor A is significantly more potent, primarily due to its much slower dissociation rate (koff). A longer residence time can often translate to more durable pharmacological effects in vivo.

  • Competitor B is a weaker binder. Despite its very fast on-rate, its extremely fast off-rate results in a transient interaction and lower overall affinity.

This comparative analysis allows researchers to place the novel compound in the context of existing molecules, guiding decisions on whether to proceed with this scaffold, optimize for better potency (e.g., by slowing the off-rate), or explore other chemical series.

Conclusion and Forward Look

This guide outlines a robust, dual-assay strategy for characterizing the binding affinity of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. By leveraging the kinetic depth of Surface Plasmon Resonance and the scalable, solution-based nature of Fluorescence Polarization, researchers can build a comprehensive and validated binding profile. The hypothetical data presented illustrates how to benchmark this compound against alternatives, using affinity (KD/Ki) and kinetic parameters (kon/koff) to make informed decisions in the drug discovery cascade. This rigorous, multi-faceted approach to in vitro characterization is fundamental to successfully advancing novel chemical entities toward therapeutic development.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence Polarization Binding Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. Retrieved from [Link]

  • PMC. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • PMC. (2021, December 3). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]

  • ACS Publications. (2021, November 21). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

As a Senior Application Scientist, my objective is to transition laboratory safety from a reactive compliance checklist into a proactive, scientifically grounded system. When handling novel heterocyclic building blocks l...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to transition laboratory safety from a reactive compliance checklist into a proactive, scientifically grounded system. When handling novel heterocyclic building blocks like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine , standard Safety Data Sheets (SDS) often state that the toxicological properties "have not been thoroughly investigated"[1]. However, an absence of data does not equate to an absence of risk.

To build a self-validating safety protocol, we must analyze the chemical structure itself. This guide provides the mechanistic rationale, precise Personal Protective Equipment (PPE) specifications, and operational workflows required to handle this compound with uncompromising scientific integrity.

Chemical Profile & Mechanistic Risk Assessment

Before selecting PPE, we must understand the physical and biological potential of the chemical. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a halogenated, fused bicyclic system. In medicinal chemistry, this specific scaffold is frequently utilized as a critical intermediate in the synthesis of small-molecule kinase inhibitors, such as those targeting DYRK and CLK pathways[2].

Table 1: Chemical Properties & Hazard Profile Summary

PropertyValue / DescriptionOperational Implication
Chemical Name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazineFused bicyclic system; handle as a bioactive pharmacophore.
CAS Number 91225-42-2Unique identifier for inventory and waste tracking.
Physical State Solid (Powder)High risk of micro-particulate aerosolization.
Hazard Class Incomplete Data[1]Mandates maximum precautionary PPE during initial handling.

The Causality of Risk: The presence of the bromine atom significantly increases the compound's lipophilicity (LogP). Highly lipophilic compounds can more easily bypass the stratum corneum (the skin's outermost barrier). Because this scaffold is designed to mimic ATP and bind to intracellular kinase hinge regions, accidental systemic exposure could lead to unintended off-target biological activity. Therefore, dermal and respiratory barriers are not just recommended—they are mechanically necessary.

Mechanism C Halogenated Scaffold L Increased Lipophilicity C->L S Enhanced Dermal Penetration L->S K Off-Target Kinase Interaction S->K

Mechanistic rationale for dermal protection against halogenated heterocycles.

Personal Protective Equipment (PPE) Specifications

Every piece of PPE chosen for this workflow serves as a specific countermeasure to the physical properties of halogenated powders.

Table 2: PPE Specifications & Scientific Justifications

PPE CategorySpecificationScientific Rationale
Gloves Double-layered Nitrile (≥5 mil)Nitrile provides superior chemical resistance to non-polar halogens compared to latex. Double gloving ensures barrier integrity if the outer layer is compromised by solvents.
Eye Protection ANSI Z87.1 tight-fitting gogglesProtects ocular mucosa from micro-particulate aerosolization, which standard safety glasses cannot prevent.
Body 100% Cotton or FR Lab CoatSynthetic materials generate static electricity, which attracts charged powder particles to the operator. Cotton mitigates this risk.
Respiratory Fume Hood (Primary Control)Handling must occur in a hood. If a hood fails, an N95/P100 respirator is required to block airborne solid particulates.

Operational Workflow & Engineering Controls

Handling dry powders requires strict adherence to engineering controls to prevent static dispersion and cross-contamination.

Step-by-Step Methodology: Weighing and Transfer

  • Preparation: Verify that the Chemical Fume Hood is operating at a standard face velocity of 0.4–0.6 m/s. Clear the deck of unnecessary clutter to maintain laminar airflow.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Halogenated powders often carry electrostatic charges that cause them to "jump," leading to bench contamination. Use a static ionizer if available.

  • Handling: Don your double nitrile gloves. Using a grounded micro-spatula, carefully transfer the required mass of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. Keep all movements slow to prevent turbulent air currents.

  • Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO or DCM) directly to the weighing boat or transfer vial inside the fume hood before sealing. Never transport dry, unsealed powder across the laboratory.

  • Decontamination: Wipe the spatula, balance, and surrounding hood surface with a 70% Isopropanol (IPA) or Ethanol solution to capture any stray particulates.

Workflow Start 1. Engineering Controls Verify Fume Hood Velocity PPE 2. Don PPE Double Nitrile & ANSI Goggles Start->PPE Static 3. Static Mitigation Anti-Static Boat & Ionizer PPE->Static Weigh 4. Weigh & Transfer Keep within Sash Limits Static->Weigh Decon 5. Decontamination 70% IPA Surface Wipe Weigh->Decon Waste 6. Disposal Halogenated Waste Stream Decon->Waste

Step-by-step operational workflow for handling novel halogenated powders.

Spill Response & Halogenated Disposal Plan

Because of the bromine substituent, disposal and spill cleanup require specific chemical routing to comply with EPA standards and prevent hazardous downstream reactions.

Step-by-Step Methodology: Spill Response

  • Containment: If a solid spill occurs, immediately isolate the area. Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API) precursor, creating an inhalation hazard.

  • Neutralization & Collection: Cover the spilled powder with absorbent lab wipes. Gently wet the wipes with water or a compatible solvent to suppress dust generation. Carefully scoop the wetted material into a designated hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by a solvent wipe (e.g., IPA), ensuring all residue is removed.

Halogenated Disposal Plan 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine contains a heavy halogen (Bromine). It must be disposed of in a clearly labeled "Halogenated Organic Waste" container.

  • Scientific Rationale: Mixing halogenated waste with non-halogenated streams is strictly prohibited. During commercial waste incineration, halogenated compounds require specific high-temperature scrubbers to prevent the release of corrosive hydrogen bromide gas and highly toxic environmental dioxins.

References

  • Safety Data Sheet: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) . Combi-Blocks. 1

  • Small molecule inhibitors of dyrk/clk and uses thereof (US20220041590A1) . Google Patents.2

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
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6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
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